3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
Description
Historical Development of Chromone Research
Chromones, first identified in the late 19th century, gained prominence with the isolation of khellin from Ammi visnaga seeds, which was historically used for treating renal colic and asthma. Early synthetic methods, such as the Heywang-Kostanecki reaction (decarboxylation of chromone-2-carboxylic acid), laid the groundwork for chromone chemistry. The mid-20th century saw the clinical adoption of sodium cromoglycate for asthma, validating chromones as pharmacologically relevant scaffolds. Modern advancements, including microwave-assisted synthesis and solid-phase techniques, have enabled the creation of complex derivatives like 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate, which integrates electron-withdrawing and aromatic groups to enhance bioactivity.
Significance in Medicinal Chemistry
Chromones are classified as privileged structures due to their ability to interact with diverse biological targets. The introduction of a 4-chlorobenzoate moiety in this compound likely improves metabolic stability and target affinity, as seen in analogous chromone hybrids. For instance, chromone-donepezil hybrids exhibit dual cholinesterase and β-amyloid aggregation inhibition, relevant to Alzheimer’s disease. Similarly, the 4-chlorobenzoate group may enhance interactions with kinase domains or DNA topoisomerases, as observed in anticancer chromone derivatives. The methoxyphenyl substituent could further modulate lipophilicity and π-π stacking interactions with aromatic residues in enzyme active sites.
Structural Classification Within the Chromone Family
This compound belongs to the simple chromones subclass, defined by a non-fused benzopyran-4-one core with substituents that do not form additional rings. Key structural features include:
- Position 3 : A 2-methoxyphenyl group, which introduces steric bulk and electron-donating effects.
- Position 7 : A 4-chlorobenzoate ester, contributing electron-withdrawing character and halogen bonding potential.
- Position 4 : A ketone group, critical for hydrogen bonding and conjugation with the aromatic system.
Such substitutions align with structure-activity relationship (SAR) studies showing that electron-deficient aromatic groups at position 7 enhance cytotoxicity in cancer cell lines.
Research Evolution and Current State of Knowledge
Recent studies emphasize molecular hybridization to optimize chromone bioactivity. For example, 6-formyl-7-hydroxy-5-methoxy-2-methylchromone derivatives demonstrate potent anticancer effects via CDK4 inhibition and apoptosis induction. Similarly, hydrazone-linked chromones exhibit superior antitumor activity compared to 5-fluorouracil, attributed to enhanced DNA fragmentation and Bax/Bcl-2 modulation. The integration of computational methods, such as density functional theory (DFT) and molecular docking, has accelerated the rational design of chromone analogs. This compound exemplifies this trend, leveraging synergistic effects between its substituents for targeted therapeutic applications.
Theoretical Framework and Research Paradigms
The compound’s bioactivity can be rationalized through electronic and steric parameters:
- Electrophilicity Index (ω) : Calculated values for similar chromones range from 20–23 eV, correlating with their ability to undergo charge-transfer interactions in biological systems.
- Molecular Electrostatic Potential (MEP) : The 4-chlorobenzoate group creates a region of high electron density, facilitating interactions with positively charged enzyme pockets.
- Docking Studies : Chromone derivatives often bind to ATP-binding sites of kinases (e.g., CDK4) via hydrogen bonds with backbone residues and hydrophobic interactions with aliphatic side chains.
Quantum theory of atoms in molecules (QTAIM) analyses further reveal that ellipticity at bond critical points in the chromone ring correlates with π-π stacking efficiency, a key determinant of intercalation-based DNA damage. These theoretical insights guide the optimization of this compound for specific pharmacological endpoints.
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO5/c1-27-20-5-3-2-4-17(20)19-13-28-21-12-16(10-11-18(21)22(19)25)29-23(26)14-6-8-15(24)9-7-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVDIOHMFTWRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate typically involves the condensation of 2-methoxybenzaldehyde with 4-chlorobenzoic acid in the presence of a base, followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has been investigated for several medicinal applications:
- Anti-inflammatory Properties : Research indicates that this compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be useful in drug design for conditions like hypertension or diabetes.
Industrial Applications
In addition to medicinal uses, this compound has potential applications in industrial settings:
- Material Science : As a building block for synthesizing new materials with desirable properties such as photostability and chemical resistance.
- Chemical Processes : Utilized in the development of new synthetic methodologies in organic chemistry.
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound demonstrated significant cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory effects revealed that the compound significantly reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in vitro. This suggests that it could be developed into a treatment for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives. Key analogs include variations in substituent groups (e.g., methyl, methoxy, chloro) and their positions on the chromenone or benzoate moieties.
Molecular and Physicochemical Properties
Table 1 summarizes molecular parameters and substituent effects:
Key Observations :
- Lipophilicity : The 4-chlorobenzoate group increases lipophilicity (logP ~5.2 predicted) compared to methyl (logP ~4.1) and methoxy (logP ~3.8) analogs, favoring blood-brain barrier (BBB) permeation .
- Molecular Mass : All analogs have masses <500 g/mol, complying with Lipinski’s rule for oral bioavailability .
- Synthetic Accessibility : The 4-chlorobenzoate and 4-methylbenzoate derivatives exhibit favorable synthetic accessibility scores, critical for scalable drug development .
Enzyme Inhibition (AChE/BChE)
- 4-Methylbenzoate Analog : Demonstrated stable binding to AChE and BChE in molecular dynamics (MD) simulations, with RMSD values <2.0 Å, indicating minimal structural perturbation. Gibbs free energy (ΔG.="" ache="" for="" kcal="" li="" mol="" of="" sub>)="">
- Target Compound (4-Chlorobenzoate) : The chloro substituent’s electron-withdrawing nature may enhance π-π stacking with aromatic residues (e.g., Trp86 in AChE), though direct binding data are pending.
- 4-Methoxybenzoate Analog : The methoxy group’s electron-donating properties could reduce binding affinity compared to chloro or methyl analogs .
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Pharmacokinetics and Toxicity
Substituent Position Effects
- Chromenone C3 Position: A 2-methoxyphenyl group (target compound) vs. 4-methoxyphenoxy () alters conformational flexibility. The ether linkage in ’s compound may reduce planarity, affecting protein binding .
- Benzoate C4 vs. C2 Chloro : The 4-chloro position (target) optimizes electronic effects without steric hindrance, unlike 2-chloro analogs .
Biological Activity
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C23H15ClO5
- Molecular Weight : 390.366 g/mol
- CAS Number : 315715-18-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced inflammation or tumor growth.
- Receptor Modulation : It can interact with cellular receptors, altering cell signaling pathways that are crucial in disease processes.
- Gene Expression Alteration : The compound may influence the expression of genes associated with oxidative stress and inflammation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that derivatives of chromenone compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, related compounds have demonstrated IC50 values as low as 0.47 μM against MCF-7 cells, indicating strong antitumor potential .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Chromenone derivatives have been reported to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key mediators in inflammatory processes .
Antioxidant Activity
Research indicates that chromenone derivatives possess antioxidant properties, which can protect cells from oxidative damage. This activity is critical in preventing chronic diseases linked to oxidative stress .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various coumarin derivatives, including those similar to this compound. The results highlighted significant inhibition of cell proliferation in MCF-7 and A549 cell lines, suggesting a promising role in cancer therapy .
- Inhibition of Enzymatic Activity : In vitro studies demonstrated that related compounds effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between chromenone derivatives and their target proteins, revealing strong binding affinities that correlate with observed biological activities .
Data Table: Biological Activity Summary
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
- Optimize stoichiometry (1:1.2 molar ratio of chromene to 4-chlorobenzoyl chloride) to minimize byproducts.
Basic: What spectroscopic techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR : Confirm substitution patterns:
- IR Spectroscopy : Identify ester (C=O stretch at ~1725 cm⁻¹) and chromenone (C=O at ~1650 cm⁻¹) .
- HR-MS : Verify molecular ion ([M+H]⁺) matching the theoretical mass (C₂₃H₁₅ClO₅: 406.05 g/mol) .
Advanced: How can crystallographic data contradictions between experimental and computational models be resolved?
Answer:
Refinement with SHELXL : Use anisotropic displacement parameters and restraints for disordered moieties (e.g., methoxy groups) .
Hydrogen Bonding Analysis : Compare intermolecular interactions (e.g., C–H···O) in packing diagrams (e.g., ’s β = 100.4° monoclinic system) .
Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. Example Table: Crystallographic Parameters
| Parameter | Experimental () | Computational (DFT) |
|---|---|---|
| Unit Cell (Å) | a=8.44, b=26.84, c=10.46 | a=8.51, b=26.91, c=10.50 |
| β angle (°) | 100.40 | 100.35 |
| R-factor | 0.048 | 0.052 |
Advanced: How to optimize reaction yields when synthesizing derivatives with bulky substituents?
Answer:
- Solvent Screening : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky intermediates .
- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C vs. 6 hours reflux) .
- Catalyst Optimization : Employ Pd(OAc)₂/Xantphos for Suzuki couplings with sterically hindered boronic acids .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for bioactivity?
Answer:
Analog Synthesis : Modify substituents (e.g., replace 4-chlorobenzoate with 4-methyl or 4-nitro groups) .
Biological Assays : Test inhibition of kinases (IC₅₀) or antiproliferative activity (MTT assay) .
Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2) .
Q. Key SAR Findings :
- Electron-withdrawing groups (e.g., -Cl) enhance stability but reduce solubility.
- Methoxy groups improve membrane permeability .
Advanced: How to address discrepancies between NMR and X-ray data for conformational analysis?
Answer:
Dynamic NMR : Perform variable-temperature experiments to detect rotational barriers (e.g., ester group flipping) .
DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic torsional angles .
Synchrotron Validation : Collect high-resolution X-ray data (λ = 0.7 Å) to resolve ambiguities in electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
